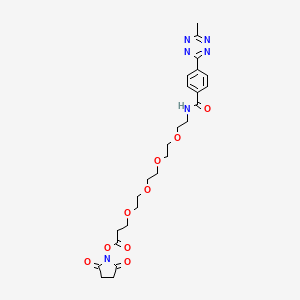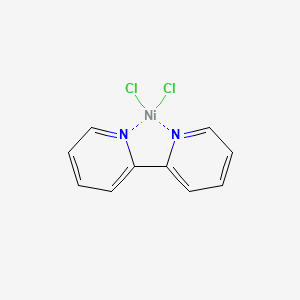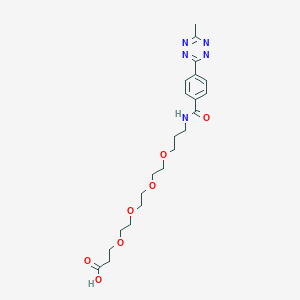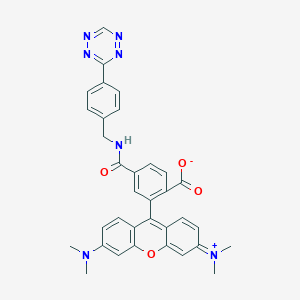
Me-Tz-PEG4-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Me-Tz-PEG4-NHS (N-Methyl-Tetrazine-PEG4-N-Hydroxy Succinimide) is a novel organometallic reagent that has recently been developed for use in scientific research. This compound is a derivative of tetrazine, a compound commonly used in organic synthesis and bioconjugation. Me-Tz-PEG4-NHS is a versatile reagent that has numerous applications in the lab, including synthesis, bioconjugation, and protein labeling.
Mecanismo De Acción
Me-Tz-PEG4-NHS works by forming a covalent bond between two molecules. The first step involves the formation of a tetrazine-based intermediate, which is formed when the N-methyl-tetrazine reacts with 4-vinylpyridine. The second step involves the formation of a covalent bond between the intermediate and the N-hydroxysuccinimide. This covalent bond is formed through a cycloaddition reaction, which is a type of reaction in which two molecules undergo a cyclic rearrangement to form a new bond.
Biochemical and Physiological Effects
Me-Tz-PEG4-NHS is a non-toxic reagent that has no known biochemical or physiological effects. It is not known to interact with any enzymes or receptors, and it is not known to have any effect on the body’s metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Me-Tz-PEG4-NHS has several advantages for lab experiments. It is a versatile reagent that can be used for a variety of applications, including synthesis, bioconjugation, and protein labeling. It is also a non-toxic reagent that does not interact with any enzymes or receptors. However, Me-Tz-PEG4-NHS does have some limitations. It is not a good choice for applications that require a high degree of specificity, as it can form covalent bonds with a variety of molecules.
Direcciones Futuras
Me-Tz-PEG4-NHS is a relatively new reagent, and there are many potential future directions for this compound. One potential future direction is to explore its use in drug delivery. Me-Tz-PEG4-NHS could be used to attach drugs to target molecules, allowing for more precise drug delivery. Another potential future direction is to explore its use in the synthesis of complex molecules, such as peptides and proteins. Me-Tz-PEG4-NHS could be used to attach small molecules to larger molecules, allowing for the synthesis of more complex structures. Finally, Me-Tz-PEG4-NHS could be used to explore its potential applications in biotechnology, such as gene editing and gene therapy.
Métodos De Síntesis
Me-Tz-PEG4-NHS is synthesized through a two-step process. The first step involves the reaction of N-methyl-tetrazine with 4-vinylpyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a product known as N-methyl-tetrazine-4-vinylpyridine (N-Me-Tz-4-VP). The second step involves the reaction of N-Me-Tz-4-VP with N-hydroxysuccinimide (NHS) in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces Me-Tz-PEG4-NHS.
Aplicaciones Científicas De Investigación
Me-Tz-PEG4-NHS has numerous applications in scientific research. It is commonly used in organic synthesis and bioconjugation, as well as protein labeling. In organic synthesis, Me-Tz-PEG4-NHS can be used as a catalyst to promote the formation of covalent bonds between two molecules. In bioconjugation, Me-Tz-PEG4-NHS can be used to attach molecules, such as antibodies, to a target molecule. In protein labeling, Me-Tz-PEG4-NHS can be used to attach fluorescent molecules, such as fluorescent dyes, to proteins.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWLQZOAKRNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me-Tz-PEG4-NHS | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














